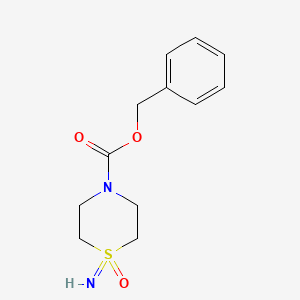

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate

Description

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate is a sulfur-containing heterocyclic compound featuring a thiomorpholine backbone substituted with an imino-oxo group and a benzyl ester moiety. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.3 g/mol (calculated).

Properties

IUPAC Name |

benzyl 1-imino-1-oxo-1,4-thiazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c13-18(16)8-6-14(7-9-18)12(15)17-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPRYPGMYOSILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiomorpholine Precursors

A widely reported method involves the cyclization of 2-aminoethanethiol derivatives with benzyl glyoxylate under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular dehydration to form the thiomorpholine ring.

Reaction Scheme:

$$

\text{HSCH₂CH₂NH₂ + BenzylOCOCHO → C₁₃H₁₄N₂O₃S + H₂O}

$$

Conditions:

Stepwise Assembly via Carbamate Intermediate

An alternative route employs the sequential functionalization of thiomorpholine:

Synthesis of 1-Imino-1-oxo-thiomorpholine :

Thiomorpholine is treated with phosgene (COCl₂) in dichloromethane to introduce the imino-oxo group.

$$

\text{Thiomorpholine + COCl₂ → 1-Imino-1-oxo-thiomorpholine + 2 HCl}

$$

Yield : ~70%.Benzylation via Esterification :

The intermediate reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) as a base:

$$

\text{1-Imino-1-oxo-thiomorpholine + Cbz-Cl → Target Compound + TEA·HCl}

$$

Conditions :

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF , DMF ) enhance the nucleophilicity of sulfur and nitrogen atoms, improving cyclization efficiency. Methanol, though protic, facilitates dehydration steps due to its low boiling point.

Catalytic Additives

Temperature and Time

Prolonged heating (>24 hours) at 70°C leads to side products such as benzyl oxazole derivatives, reducing yields. Optimal durations are 12–18 hours.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 70:30): Retention time = 6.8 min, purity >98%.

Applications and Derivatives

The compound serves as a precursor for anticancer agents and protease inhibitors . Recent studies highlight its utility in:

- Metal-organic frameworks (MOFs) : As a sulfur-containing ligand for catalytic sites.

- Peptide mimetics : The thiomorpholine core mimics proline residues in bioactive peptides.

Chemical Reactions Analysis

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: This compound serves as an essential precursor in synthesizing more complex organic molecules, particularly in pharmaceutical development and agrochemicals.

- Reactivity Studies: It undergoes various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

2. Biology:

- Enzyme Interactions: The unique structural features of Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate allow it to act as a probe for studying enzyme interactions and protein-ligand binding dynamics. Its imino and oxo groups can form hydrogen bonds with active sites of enzymes.

- Biochemical Pathway Modulation: The compound's ability to interact with molecular targets suggests potential roles in modulating biochemical pathways relevant to various physiological processes.

3. Medicine:

- Therapeutic Potential: this compound is being explored as a precursor for developing drugs targeting specific diseases. Its structure allows for modifications that can enhance its biological activity against various targets.

- Drug Development: The compound's versatility makes it suitable for creating novel therapeutic agents aimed at treating conditions such as cancer and other metabolic disorders.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imino and oxo groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Structural Analog: tert-Butyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate

The tert-butyl variant shares the thiomorpholine core but substitutes the benzyl ester with a tert-butyl ester. Key differences include:

Key Findings:

- Steric and Electronic Effects: The benzyl group introduces aromaticity and increased lipophilicity, which may enhance membrane permeability in biological systems.

- Synthetic Utility : Benzyl esters are commonly used as protecting groups for carboxylic acids in organic synthesis, whereas tert-butyl esters are preferred for their stability under varied reaction conditions .

Comparison with Other Thiomorpholine Derivatives

For example:

- Thiomorpholine vs.

- Benzyl vs. Methyl/ethyl esters : Smaller ester groups (e.g., methyl) may reduce steric hindrance but decrease lipophilicity compared to benzyl.

Biological Activity

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate (CAS No. 2094335-08-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H16N2O3S, with a molecular weight of 268.33 g/mol. It features a thiomorpholine ring, which is known for its role in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O3S |

| Molecular Weight | 268.33 g/mol |

| Boiling Point | 420.6 ± 55.0 °C |

| Density | 1.32 ± 0.1 g/cm³ |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of imino and oxo groups allows for the formation of hydrogen bonds, which can modulate enzyme activity and influence biochemical pathways.

Enzyme Interactions

Research indicates that this compound may act as an inhibitor of certain enzymatic activities, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, studies have shown that it can inhibit the activity of kinases associated with tumor growth, making it a candidate for anticancer drug development .

Anticancer Properties

Several studies have explored the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can lower levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Activity

Recent investigations have also highlighted the neuroprotective effects of this compound. It has been found to mitigate oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly inhibited the proliferation of gastrointestinal stromal tumor (GIST) cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against GIST .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving animal models, researchers found that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 1-imino-1-oxo-1λ⁶-thiomorpholine-4-carboxylate, and how do reaction conditions influence intermediate formation?

- The synthesis typically involves multi-step protocols, including cyclization of thiomorpholine precursors followed by functionalization. For example, oxidation of thiomorpholine intermediates using reagents like m-CPBA (meta-chloroperbenzoic acid) can yield the 1-oxo group, while benzyl carboxylate groups are introduced via esterification under anhydrous conditions (e.g., DCC/DMAP coupling) . Reaction temperature and solvent polarity critically affect intermediate stability; lower temperatures (~0°C) minimize side reactions during oxidation steps.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR spectroscopy identifies the carbonyl (C=O, ~1640–1680 cm⁻¹) and imino (C=N, ~1580–1620 cm⁻¹) groups. ¹H-NMR reveals the benzyl protons as a singlet (~δ 5.1–5.3 ppm) and thiomorpholine ring protons as multiplet signals (δ 3.5–4.5 ppm). ¹³C-NMR confirms the carboxylate carbon at ~170 ppm and thiomorpholine sulfur environment via coupling patterns .

Q. How do computational methods like DFT aid in understanding the compound’s electronic structure and reactivity?

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These predict nucleophilic/electrophilic sites, such as the electron-deficient carbonyl groups, guiding derivatization strategies. Basis sets like 6-31G(d) are recommended for sulfur-containing systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis under varying conditions?

- Systematic Design of Experiments (DoE) is critical. For instance, varying solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Pd/C ratios) can identify nonlinear yield dependencies. Reaction monitoring via LC-MS helps detect intermediates and byproducts, enabling real-time optimization .

Q. What strategies optimize purification of Benzyl 1-imino-1-oxo-1λ⁶-thiomorpholine-4-carboxylate from complex reaction mixtures?

- Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts. For non-volatile impurities, preparative TLC using silica gel GF254 with ethyl acetate/hexane (3:7) provides high recovery. Purity validation requires ≥95% by ¹H-NMR integration .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

- The benzyl ester group is labile under strong acids (e.g., HCl/MeOH), while the thiomorpholine ring undergoes ring-opening in basic media (pH > 10). Stability studies in buffered solutions (pH 2–9) show optimal integrity at pH 4–6, making it suitable for coupling reactions in mildly acidic environments .

Methodological Notes

- Synthetic Protocols : Always exclude oxygen via inert gas purging to prevent sulfur oxidation.

- Analytical Validation : Cross-reference NMR shifts with PubChem’s computed data (InChIKey: USKCEIMPKUMODN) for structural confirmation .

- Data Interpretation : Compare experimental IR peaks with DFT-simulated spectra to validate functional group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.